4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate

Catalog No.
S15772251
CAS No.
143388-65-2
M.F
C27H42N2O2S
M. Wt
458.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate

CAS Number

143388-65-2

Product Name

4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate

IUPAC Name

[4-(5-decyl-1,3,4-thiadiazol-2-yl)phenyl] nonanoate

Molecular Formula

C27H42N2O2S

Molecular Weight

458.7 g/mol

InChI

InChI=1S/C27H42N2O2S/c1-3-5-7-9-11-12-13-15-17-25-28-29-27(32-25)23-19-21-24(22-20-23)31-26(30)18-16-14-10-8-6-4-2/h19-22H,3-18H2,1-2H3

InChI Key

RAWGGQYTZIEWGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=NN=C(S1)C2=CC=C(C=C2)OC(=O)CCCCCCCC

4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate is a chemical compound classified as an ester, specifically a thiadiazole derivative. Its molecular formula is C_{23}H_{37}N_{3}O_{2}S, and it has a molecular weight of approximately 458.7 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities, and a nonanoate group that contributes to its lipophilicity and potential applications in various fields such as pharmaceuticals and materials science .

Include:

  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-(5-decyl-1,3,4-thiadiazol-2-yl)phenol and nonanoic acid.
  • Nucleophilic Substitution: The thiadiazole nitrogen can act as a nucleophile in reactions with electrophiles, potentially leading to the formation of new compounds.
  • Oxidation: The thiadiazole ring may undergo oxidation reactions, which could modify its biological activity and stability.

Thiadiazole derivatives are recognized for their significant biological properties. Preliminary studies suggest that 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate may exhibit:

  • Antimicrobial Activity: Compounds with thiadiazole structures often show effectiveness against various bacterial strains.
  • Antioxidant Properties: The presence of the thiadiazole ring may confer antioxidant capabilities, potentially beneficial in reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects: Some studies have indicated that similar compounds can modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

The synthesis of 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate typically involves:

  • Formation of Thiadiazole Ring:
    • Reacting appropriate hydrazine derivatives with carbon disulfide and an aldehyde or ketone to form the thiadiazole core.
  • Esterification Reaction:
    • The thiadiazole compound is then reacted with nonanoic acid or its derivatives in the presence of a catalyst (such as sulfuric acid) to yield the final ester product.

This synthetic route allows for variations in substituents on both the thiadiazole and nonanoate components to tailor the compound's properties for specific applications .

The unique structure of 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate lends itself to several applications:

  • Pharmaceuticals: Its potential antimicrobial and anti-inflammatory properties make it a candidate for drug development.
  • Agricultural Chemicals: The compound could be explored as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: The lipophilic nature of this compound may allow it to be used in developing coatings or additives that require hydrophobic characteristics.

Interaction studies involving 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate focus on its binding affinity with various biological targets. These studies may include:

  • Protein Binding Assays: Evaluating how well the compound interacts with specific proteins involved in disease pathways.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent biological effects.

Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound in therapeutic contexts.

Several compounds share structural features with 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-DecylthiadiazoleThiadiazole ring with a decyl chainFocused on electronic properties
Nonanoic Acid DerivativesVarying alkyl chains attached to carboxylic acidsEmphasis on fatty acid properties
PhenylthiadiazolesThiadiazole linked directly to phenolic compoundsOften exhibit different biological activities

The uniqueness of 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate lies in its combination of a long-chain alkane (decyl) with a phenolic structure and a thiadiazole ring, which may enhance its solubility and biological activity compared to other similar compounds .

XLogP3

10.3

Hydrogen Bond Acceptor Count

5

Exact Mass

458.29669976 g/mol

Monoisotopic Mass

458.29669976 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-15-2024

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